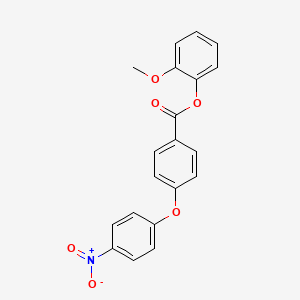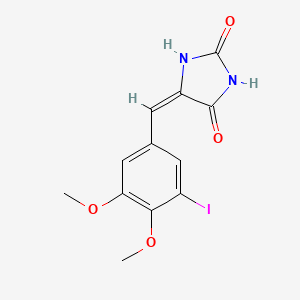![molecular formula C19H17BrN2O6S B3671475 [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate](/img/structure/B3671475.png)
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate
Vue d'ensemble
Description
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, methoxy, morpholine, carbothioyl, and nitrobenzoate groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of functional groups through various chemical reactions. Key steps include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Methoxylation: Addition of the methoxy group.
Morpholine Carbothioylation: Attachment of the morpholine and carbothioyl groups.
Nitration: Incorporation of the nitrobenzoate group.
Each step requires specific reagents and conditions, such as the use of bromine for bromination, methanol for methoxylation, morpholine and thiocarbonyl chloride for carbothioylation, and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various halogenated compounds.
Applications De Recherche Scientifique
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitrobenzoate group may participate in redox reactions, while the morpholine and carbothioyl groups can interact with protein active sites.
Comparaison Avec Des Composés Similaires
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and halogenation patterns.
Roflumilast-related compounds: These compounds share some structural similarities but have different pharmacological properties.
The uniqueness of This compound
Propriétés
IUPAC Name |
[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O6S/c1-26-16-11-12(18(29)21-6-8-27-9-7-21)10-14(20)17(16)28-19(23)13-4-2-3-5-15(13)22(24)25/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDFSWAJDOJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B3671398.png)
![N-(3,4-dichlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3671401.png)
![2-[(4-methylphenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B3671403.png)
![3-bromo-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B3671405.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B3671412.png)

![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3671454.png)
![4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3671485.png)
![3-bromo-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B3671492.png)

![2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B3671502.png)
![2-oxo-2-phenylethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B3671510.png)
![N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3671519.png)

